molecular formula C13H20O2 B081985 4-Heptyloxyphenol CAS No. 13087-86-0

4-Heptyloxyphenol

Cat. No. B081985
CAS RN: 13087-86-0
M. Wt: 208.3 g/mol
InChI Key: HZBABTUFXQLADL-UHFFFAOYSA-N
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Description

4-Heptyloxyphenol is an aromatic ether . It is a steroidogenic factor-1 (SF-1) agonist . It has been studied for its effect on the secretion of estradiol and oxytocin (OT) from granulosa cells .


Molecular Structure Analysis

The molecular formula of 4-Heptyloxyphenol is C13H20O2 . It has a molecular weight of 208.30 . The structure includes an aromatic ring (phenol) with a heptyloxy group attached .


Physical And Chemical Properties Analysis

4-Heptyloxyphenol is a solid at 20 degrees Celsius . It has a melting point of 60-63 °C . It is soluble in DMSO .

Scientific Research Applications

  • Synthesis and Spectral Properties: Compounds like 3-Heptyloxyphenol, closely related to 4-Heptyloxyphenol, are used in synthesizing complex organic molecules like tetrabenzoporphyrins, which have applications in photodynamic therapy and as sensors due to their unique spectral properties (Galanin, Yakubov, & Shaposhnikov, 2008).

  • Surface-Enhanced Raman Scattering (SERS) Research: Similar compounds, such as 4-aminothiophenol, are extensively used in SERS research. This technology has significant applications in chemical sensing and detection (Ahmad et al., 2020).

  • Solid-Phase Synthesis: Derivatives of phenolic compounds, like 4-Formyl-3,5-dimethoxyphenol, play a crucial role in developing linkers and resins for solid-phase synthesis, widely used in peptide and non-peptide synthesis (Jin et al., 2001).

  • Environmental Chemistry and Wastewater Treatment: Compounds such as 4-chlorophenol are subjects of study in environmental chemistry, particularly in wastewater treatment and pollutant degradation processes (Sharma, Mukhopadhyay, & Murthy, 2012).

  • Photoelectrochemical Sensing: The development of sensitive sensors for detecting pollutants like 4-chlorophenol in water, using advanced materials like BiPO4/BiOCl heterojunctions, indicates the potential application of phenolic compounds in environmental monitoring (Yan et al., 2019).

  • Analytical Chemistry: Techniques for detecting and analyzing phenolic compounds, such as 4-n-nonylphenol and 4-tert-octylphenol in water and biological samples, are crucial in environmental and health-related studies (Gadzała-Kopciuch, Filipiak, & Buszewski, 2008).

Safety And Hazards

4-Heptyloxyphenol may cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-heptoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBABTUFXQLADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022483
Record name 4-Heptyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptyloxyphenol

CAS RN

13037-86-0
Record name 4-(Heptyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptyloxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(heptyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Heptyloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEPTYLOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GSE02182
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
DAW Bucks, RH Guy, HI Maibach - Journal of Toxicology …, 1989 - Taylor & Francis
… Occlusion significantly increased (unpaired t-test, p < 0.05) the penetration of phenol, 4-heptyloxyphenol, and 4-pentyloxyphenol. Occlusion did not enhance the absorption of 4-…
Number of citations: 13 www.tandfonline.com
MF Hughes, SP Shrivastava, HL Fisher, LL Hall - Toxicology in vitro, 1993 - Elsevier
The objective of this study was to compare the in vitro percutaneous absorption of phenol and eight p-substituted phenolic derivatives using the static and flow-through diffusion systems…
Number of citations: 23 www.sciencedirect.com
MF Hughes, LL Hall - Food and chemical toxicology, 1997 - Elsevier
The objective of this study was to examine the 120-hr disposition of phenol and four p-substituted congeners after ip and dermal administration in the 29-day-old female rat. The dermal …
Number of citations: 7 www.sciencedirect.com
JJ Hostýnek, PS Magee - Quantitative Structure‐Activity …, 1997 - Wiley Online Library
We correlated skin absorption data, determined in vivo in man under different experimental conditions for a set of 28 diverse chemical compounds, with experimental permeation …
Number of citations: 40 onlinelibrary.wiley.com
DAW Bucks - Topical Drug Bioavailability, Bioequivalence, and …, 1993 - Springer
The efficient and extremely effective barrier function of the stratum corneum and the requirement that subpharmacological doses be used limit the applicability of easy, “off the shelf,” …
Number of citations: 6 link.springer.com
R Grashow, V Bessonneau, RR Gerona… - … science & technology, 2020 - ACS Publications
Firefighters (FF) are exposed to recognized and probable carcinogens, yet there are few studies of chemical exposures and associated health concerns in women FFs, such as breast …
Number of citations: 28 pubs.acs.org
C Mintz, WE Acree Jr… - QSAR & Combinatorial …, 2006 - Wiley Online Library
The Abraham solvation parameter model is used to construct mathematical correlations for describing the minimum inhibitory concentration of organic compounds for growth inhibition …
Number of citations: 12 onlinelibrary.wiley.com
F Hafeez, H Maibach - Skin Pharmacology and Physiology, 2013 - karger.com
… 14 C-ring-labeled para-substituted phenols (4-aminophenol, 4-acetamidophenol, 4-propionylamidophenol, phenol, 4-cyanophenol, 4-nitrophenol, 4-iodophenol, 4-heptyloxyphenol, …
Number of citations: 35 karger.com
C Di Natale, R Paolesse, A Macagnano… - Sensors and Actuators B …, 1998 - Elsevier
The absolute selectivity of chemical sensors ceased in the last years to be a fundamental feature due to the uprising of many applications, such as electronic noses, which require the …
Number of citations: 94 www.sciencedirect.com
GA Kaningini, S Azizi, H Nyoni, FN Mudau… - …, 2021 - ncbi.nlm.nih.gov
Background: Nanoparticles are globally synthesized for their antimicrobial, anti-inflammatory, wound healing, catalytic, magnetic, optical, and electronic properties that have put them at …
Number of citations: 5 www.ncbi.nlm.nih.gov

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